1,2-Bis(diethoxyphosphorylmethyl)benzene

Description

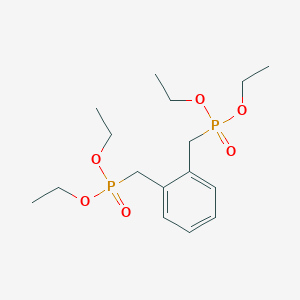

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-11-9-10-12-16(15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWJCWACZNPKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147683 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42092-05-7 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42092-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Diethoxyphosphorylmethyl Benzene and Analogues

Established Synthetic Pathways for Benzene-Bridged Bis(phosphonates)

Traditional methods for synthesizing these compounds often involve multi-step sequences, starting with either the functionalization of a pre-formed aromatic ring or the construction of the key phosphonate-containing side chains.

Directly attaching phosphorus-containing groups to an aromatic ring is a primary strategy. Recent advancements have focused on transition-metal-catalyzed C-H activation, which provides an efficient way to form C-P bonds.

Direct C-H Functionalization : One innovative method involves an Rh(III)-catalyzed carbenoid insertion into aromatic C-H bonds. nih.gov This approach can create structurally diverse aromatic bis(phosphonates) in a single step, overcoming the limitations of traditional methods that often require pre-functionalized starting materials and offer limited functional group tolerance. nih.gov

Indirect Functionalization via Borylation : An alternative, highly regioselective route is the C-H borylation of an aromatic ring, directed by a pre-existing phosphonate (B1237965) group. nih.gov This method uses commercially available catalysts to install a boronic ester at the ortho-position to the phosphonate. This intermediate serves as a versatile handle for subsequent conversion into a second phosphonate group, allowing for the synthesis of highly substituted phosphoarenes that are otherwise difficult to access. nih.gov

| Method | Key Reagent/Catalyst | Primary Advantage | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | Rh(III) Complex | Direct, one-step synthesis of aromatic bis(phosphonates). | nih.gov |

| Phosphonate-Directed C-H Borylation | Iridium Catalyst / BPin2 | High regioselectivity for ortho-functionalization. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4 | Coupling of H-phosphonates with aryl halides. | organic-chemistry.org |

| Sandmeyer-Type Transformation | Metal-free | Phosphorylation of arylamines under mild conditions. | organic-chemistry.org |

Perhaps the most direct and widely used method for synthesizing 1,2-Bis(diethoxyphosphorylmethyl)benzene involves a two-step process starting from o-xylene (B151617).

Halogenation : The first step is the free-radical bromination of o-xylene to produce 1,2-bis(bromomethyl)benzene (B41939). This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. nsf.gov

Phosphonylation : The resulting dibromide is a potent electrophile. It readily undergoes a classic Michaelis-Arbuzov reaction with a trivalent phosphorus nucleophile, most commonly triethyl phosphite (B83602). organic-chemistry.org In this reaction, the phosphite attacks the benzylic carbon, displacing the bromide and forming a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable pentavalent phosphonate ester. This step is performed for both bromomethyl groups to yield the final target compound. A similar strategy is employed in the synthesis of furan-based bis(phosphonates), where an iodomethyl intermediate undergoes phosphorylation with triethyl phosphite. researchgate.net

An alternative, though less direct, method for creating a related functional group involves the reaction of diethyl phosphite with paraformaldehyde in the presence of a base. google.com This approach generates a hydroxymethylphosphonate, which would require further steps to be incorporated into the target benzene-bridged structure.

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry seeks to improve upon established methods by developing more efficient, selective, and versatile reactions. In the context of bis(phosphonate) synthesis, this includes leveraging powerful name reactions and designing strategies for precise chemical control.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, renowned for its ability to create carbon-carbon double bonds with high stereocontrol. chemeurope.comresearchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. chemeurope.com

While the HWE reaction does not directly produce the saturated alkyl bridge found in this compound, it offers a powerful route to unsaturated precursors. For instance, the bis(phosphonate) could be deprotonated using a strong base to form a bis-carbanion. A subsequent reaction with two equivalents of an aldehyde would generate a di-alkene derivative. This unsaturated analogue could then be converted to the target compound via catalytic hydrogenation.

Furthermore, the HWE reaction is invaluable in intramolecular applications for constructing cyclic compounds, including heterocycles containing phosphorus. clockss.org A precursor containing both a phosphonate group and a carbonyl moiety can undergo an intramolecular HWE reaction to form a cyclic vinylphosphonate, a versatile intermediate for more complex molecular architectures. conicet.gov.ar

| Feature | Description | Typical Conditions | Reference |

|---|---|---|---|

| Reagents | A phosphonate ester (with an α-electron-withdrawing group) and a carbonyl compound (aldehyde or ketone). | NaH, K2CO3, LiCl/DBU | chemeurope.comconicet.gov.ar |

| Product | An alkene (C=C double bond). | - | researchgate.net |

| Byproduct | A water-soluble dialkylphosphate salt, which is easily removed during workup. | Aqueous extraction | chemeurope.com |

| Stereoselectivity | Generally favors the formation of the (E)-alkene isomer, especially with thermodynamically controlled conditions. | Still-Gennari or Masamune-Roush conditions can favor the (Z)-isomer. | chemeurope.comconicet.gov.ar |

| Versatility | Tolerates a wide variety of functional groups on both the phosphonate and carbonyl components. | Applicable in total synthesis of complex natural products. | conicet.gov.ar |

For analogues of this compound that bear additional substituents on the aromatic ring, chemo- and regioselectivity become critical.

Regioselectivity refers to the control of reaction position. When starting with a substituted benzene (B151609) derivative, directing the phosphonomethyl groups to the desired positions is a significant challenge. As mentioned previously, the phosphonate-directed ortho C–H borylation is a powerful strategy for achieving high regioselectivity. nih.gov This method allows for the precise installation of a functional group at the adjacent position on the ring, a key step in building complex, highly substituted aromatic phosphonates. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, during the Michaelis-Arbuzov reaction, if the starting material contained another functional group that could react with triethyl phosphite, the reaction conditions would need to be carefully optimized to ensure only the desired substitution occurs. The choice of reaction sequence and the use of protecting groups are standard strategies to navigate these challenges and ensure that only the intended chemical transformation takes place. Research has shown that conjugate reduction conditions can be tuned to be chemoselective for vinyl bisphosphonates over vinyl monophosphonates, highlighting the subtle control that can be achieved. uiowa.edu

Coordination Chemistry of 1,2 Bis Diethoxyphosphorylmethyl Benzene

Ligand Design Principles for Bidentate Organophosphorus Systems

The design of bidentate organophosphorus ligands is a cornerstone of coordination chemistry and catalysis. The efficacy of a ligand is governed by its steric and electronic properties, which can be fine-tuned by modifying its structure.

Key Design Principles:

Bite Angle: The P-M-P angle, known as the bite angle, is a critical parameter determined by the ligand's backbone. For 1,2-bis(diethoxyphosphorylmethyl)benzene, the ortho-xylyl group creates a seven-membered chelate ring upon coordination to a metal center. This typically results in a bite angle of around 90-100°, which is suitable for stabilizing various coordination geometries, particularly square planar and octahedral complexes.

Steric Hindrance: The substituents on the phosphorus atoms influence the steric environment around the metal center. In this case, the diethoxyphosphoryl groups are less sterically demanding than the bulky tert-butyl or phenyl groups found in analogous phosphine (B1218219) ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene. nih.gov This moderate steric profile can allow for the coordination of additional substrates to the metal center, which is crucial for catalytic applications.

Electronic Effects: The phosphonate (B1237965) groups (P=O) are poorer sigma-donors and have different pi-accepting capabilities compared to phosphine ligands. The electronic properties of the ligand can be modified by changing the ester groups, thereby influencing the reactivity and stability of the resulting metal complex. google.com

Flexibility: The methylene (B1212753) spacers (-CH2-) between the benzene (B151609) ring and the phosphorus atoms provide conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

By systematically varying these elements, ligands can be optimized for specific catalytic processes or for the construction of desired supramolecular architectures. google.com

Metal Complexation Studies with Transition Metals

The phosphonate group is known for its high affinity for a wide range of metal ions, including transition metals, lanthanides, and main group elements, forming strong iono-covalent M-O-P bonds. researchgate.netkobv.de This strong interaction leads to the formation of stable and often polymeric structures. mdpi.com

The reaction of bidentate ligands with transition metal salts typically yields complexes with well-defined stoichiometries, most commonly 1:1 or 1:2 metal-to-ligand ratios. The resulting coordination geometry is dependent on the metal ion's electronic configuration, oxidation state, and the ligand's steric and electronic profile.

For a ligand like this compound, coordination is expected to occur through the phosphoryl oxygen atoms, making it an O,O'-donor. This is in contrast to bis(phosphine) analogues which are P,P'-donors. researchgate.net

Common Geometries for Transition Metal Complexes with Bidentate Ligands:

Square Planar: Often observed for d⁸ metals such as Ni(II), Pd(II), and Pt(II). A 1:1 complex would likely adopt this geometry.

Tetrahedral: Common for d¹⁰ metals like Zn(II) and Cu(I).

Octahedral: Typical for many transition metals, including Co(II), Ni(II), and Ru(II). In this case, a 1:2 metal-ligand complex might form, or a 1:1 complex with two additional solvent or ancillary ligands occupying the remaining coordination sites.

The table below illustrates potential coordination geometries based on studies of analogous bis(phosphine) and phosphonate complexes.

| Metal Ion | Potential Stoichiometry (M:L) | Likely Coordination Geometry | Representative Analogous Complex Example |

| Ni(II) | 1:1 | Square Planar | [NiCl2(dppbz)] (dppbz = 1,2-bis(diphenylphosphino)benzene) |

| Pd(II) | 1:1 | Square Planar | [PdCl2(dppbz)] |

| Pt(II) | 1:1 | Square Planar | [PtCl2(dppbz)] |

| Co(II) | 1:2 | Octahedral | [Co(H2O)4(phosphonate)2] |

| Zn(II) | 1:1 | Tetrahedral | Zn(O3PCH2NH2CH2CO2)·H2O kobv.de |

This table is illustrative and based on the behavior of similar ligand systems.

The interaction between the phosphonate groups of this compound and a transition metal center is primarily through the phosphoryl oxygen atoms. This M-O-P bond is strong and has significant ionic character. researchgate.net The strength of this bond contributes to the high thermal and chemical stability of metal phosphonate materials. kobv.de

Several spectroscopic techniques are employed to study these interactions:

Infrared (IR) Spectroscopy: The P=O stretching frequency in the free ligand is a sensitive probe for coordination. Upon complexation to a metal ion, this band typically shifts to a lower wavenumber, indicating a weakening of the P=O double bond due to the donation of electron density from the oxygen to the metal.

³¹P NMR Spectroscopy: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. Coordination to a metal center causes a significant change in the ³¹P NMR chemical shift compared to the free ligand, providing direct evidence of complex formation.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal complexes, including precise bond lengths and angles, coordination geometry, and intermolecular interactions.

The phosphonate group can exhibit various coordination modes, from monodentate to bridging, which adds to the structural diversity of its metal complexes. nih.gov

Thermochromism is a phenomenon where a material changes color in response to a change in temperature. In transition metal complexes, this property often arises from a temperature-induced change in the coordination geometry of the metal ion, which in turn alters its d-orbital splitting and, consequently, its visible light absorption spectrum. mater-rep.com

For example, some Ni(II) complexes can exhibit a reversible transition between a square planar (typically red or yellow) and a tetrahedral or octahedral geometry (typically blue or green) upon heating or cooling.

While thermochromism is a known feature of certain transition metal complexes, there is a lack of specific reports in the scientific literature detailing thermochromic behavior for complexes formed with this compound. The potential for such properties would depend on the ability of the metal-ligand combination to exist in two or more distinct, energetically close coordination geometries that can be interconverted by temperature changes.

Supramolecular Assembly and Self-Organization in Coordination Systems

The ability of phosphonic acids to form strong hydrogen bonds and the tendency of phosphonate groups to bridge multiple metal centers make them excellent building blocks for supramolecular chemistry. researchgate.net Bidentate ligands like this compound are particularly suited for the construction of ordered, extended structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

The self-assembly process is driven by the formation of coordination bonds between the ligand's donor atoms and the metal ions. The final structure is dictated by the preferred coordination geometry of the metal and the spatial arrangement of the donor sites on the ligand. The ortho-disposition of the coordinating groups on the benzene backbone can direct the formation of linear chains, 2D sheets, or complex 3D networks.

These self-organized systems are of interest for applications in:

Gas storage and separation: Porous frameworks can selectively adsorb gas molecules.

Catalysis: The metal centers within the framework can act as catalytic sites.

Ion exchange: The ordered channels can facilitate the exchange of ions. kobv.de

The formation of these supramolecular structures is a testament to the principles of molecular recognition and programmed self-assembly, where the information encoded in the ligand and metal components directs the formation of a complex, functional architecture. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Diethoxyphosphorylmethyl Benzene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of 1,2-Bis(diethoxyphosphorylmethyl)benzene is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and ethoxy protons.

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring would appear as a complex multiplet, likely in the range of δ 7.2-7.4 ppm. Due to the ortho-substitution pattern, the protons are chemically non-equivalent, leading to complex splitting patterns.

Methylene Protons (P-CH₂-Ar): The four methylene protons adjacent to both the phosphorus atoms and the aromatic ring are expected to appear as a doublet of doublets. The primary splitting would be due to coupling with the phosphorus nucleus (²JP-H), with further coupling to each other if they are diastereotopic. This signal is anticipated in the δ 3.2-3.5 ppm region.

Ethoxy Protons (-O-CH₂-CH₃): The ethoxy groups will give rise to two signals: a multiplet for the methylene protons (-O-CH₂) around δ 4.0-4.2 ppm, split by both the adjacent methyl protons and the phosphorus atom (³JP-H), and a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-CH₃ | 1.2-1.4 | Triplet (t) |

| P-CH₂-Ar | 3.2-3.5 | Doublet of Doublets (dd) |

| -O-CH₂-CH₃ | 4.0-4.2 | Multiplet (m) |

| Ar-H | 7.2-7.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to symmetry, four distinct signals are expected for the benzene ring and three for the side chains.

Aromatic Carbons: Two signals are expected for the substituted carbons (C1/C2) and two for the unsubstituted carbons (C3/C6 and C4/C5). These would appear in the δ 125-140 ppm range. The carbons directly attached to the phosphonomethyl groups will show coupling to the phosphorus nucleus.

Methylene Carbon (P-CH₂-Ar): This carbon will appear as a triplet (due to coupling with the two phosphorus atoms in symmetrically disposed ligands, though a doublet is expected here) in the δ 30-35 ppm region with a significant C-P coupling constant (¹JC-P).

Ethoxy Carbons (-O-CH₂-CH₃): The -O-CH₂ carbon is expected around δ 60-65 ppm, showing coupling to phosphorus (²JC-P), while the -CH₃ carbon should appear around δ 15-20 ppm with a smaller ³JC-P coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected P-C Coupling |

|---|---|---|

| -CH₂-CH₃ | 15-20 | ³JC-P |

| P-CH₂-Ar | 30-35 | ¹JC-P |

| -O-CH₂-CH₃ | 60-65 | ²JC-P |

| Ar-C (unsubstituted) | 127-132 | Yes |

| Ar-C (substituted) | 135-140 | Yes |

Phosphorus-31 (³¹P) NMR Investigations

³¹P NMR is highly specific for phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled spectrum, as the two phosphorus atoms are chemically equivalent. The chemical shift for phosphonates of this type typically falls within the range of δ +20 to +30 ppm, relative to an 85% H₃PO₄ standard.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight and provide insight into the compound's structure through its fragmentation pattern. The exact mass of this compound (C₁₆H₂₈O₆P₂) is 394.1310 g/mol .

Molecular Ion (M⁺): A clear molecular ion peak at m/z 394 would be expected.

Fragmentation: Common fragmentation pathways for phosphonates include the loss of ethoxy groups (-OC₂H₅), ethene via McLafferty rearrangement, and cleavage of the P-C bond. Key fragments might be observed corresponding to [M-C₂H₅]⁺, [M-OC₂H₅]⁺, and the cleavage of one of the entire diethoxyphosphorylmethyl side chains.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding

FT-IR and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies.

P=O Stretch: A very strong and characteristic absorption band for the phosphoryl group is expected in the FT-IR spectrum between 1230 and 1260 cm⁻¹.

P-O-C Stretch: Strong bands corresponding to the P-O-C (alkyl) stretching vibrations are anticipated in the region of 1020-1050 cm⁻¹.

Aromatic C-H Stretch: These vibrations will appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene and ethoxy groups will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the benzene ring will be present in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| Aromatic C=C Bending | 1450-1600 | Medium |

| P=O Stretch | 1230-1260 | Very Strong |

| P-O-C Stretch | 1020-1050 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This analysis would confirm the ortho-substitution pattern on the benzene ring and reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the conformation of the diethoxyphosphorylmethyl side chains relative to the benzene ring and each other, as well as detailing any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. To date, no published crystal structure for this specific compound has been found.

Despite a comprehensive search of scientific literature, specific experimental data for the compound "this compound" and its metal complexes, as required by the provided outline, is not available in the accessible public domain. Detailed research findings on the single-crystal X-ray diffraction of the free ligand, crystal structure analysis of its specific metal-ligand complexes, and its electrochemical characterization using techniques like cyclic voltammetry could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data strictly adhering to the specified structure and content inclusions. Information on related compounds cannot be used as a substitute due to the explicit instructions to focus solely on "this compound".

Computational and Theoretical Investigations of 1,2 Bis Diethoxyphosphorylmethyl Benzene

Quantum Mechanical Studies of Electronic Structure and Reactivity

There is no available research detailing quantum mechanical studies on the electronic structure and reactivity of 1,2-Bis(diethoxyphosphorylmethyl)benzene. Such studies would typically involve the use of methods like Hartree-Fock (HF) or post-Hartree-Fock methods to calculate electronic properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's kinetic stability and the most likely sites for electrophilic and nucleophilic attack. Without specific studies, data on these fundamental electronic properties remains uncharacterized.

Molecular Dynamics Simulations of Conformational Landscapes

No molecular dynamics (MD) simulations have been published that explore the conformational landscapes of this compound. MD simulations are crucial for understanding the flexibility of the molecule, particularly the rotation around the bonds connecting the benzene (B151609) ring to the diethoxyphosphorylmethyl groups. These simulations could reveal the most stable conformers and the energy barriers between them, which is essential for understanding its interaction with other molecules and its potential for chelation. The lack of such studies means the dynamic behavior and conformational preferences of this compound are not computationally documented.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

There are no specific Density Functional Theory (DFT) studies reported for the reaction mechanisms and energetics involving this compound. DFT is a widely used computational method to investigate reaction pathways, transition state geometries, and activation energies. For this compound, DFT could be applied to understand its synthesis, degradation, or its coordination with metal ions. The absence of such calculations means that the thermodynamics and kinetics of its potential chemical transformations have not been theoretically elucidated.

Machine Learning Approaches in Ligand Design and Property Prediction

The application of machine learning (ML) models for the design of ligands based on the this compound scaffold or for the prediction of its properties has not been reported in the literature. ML approaches are increasingly used to predict molecular properties, such as solubility, toxicity, and binding affinity, based on molecular structure. In the context of ligand design, generative models could be used to propose novel derivatives with enhanced properties. As there are no specific ML studies on this compound, its potential in data-driven discovery and design remains unexplored.

Emerging Research Directions and Prospects

Development of Chiral Analogues for Asymmetric Catalysis

The field of asymmetric catalysis, which aims to produce specific enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands. researchgate.netmdpi.com While 1,2-bis(diethoxyphosphorylmethyl)benzene itself is achiral, its rigid ortho-substituted benzene (B151609) backbone is an ideal scaffold for the introduction of chirality, leading to the development of C2-symmetric and non-symmetric chiral ligands for transition metal catalysts. nih.govscispace.com

Research in this area focuses on several synthetic strategies. One approach involves the use of chiral starting materials or auxiliaries to introduce stereogenic centers into the ligand framework. For instance, methodologies developed for other phosphine (B1218219) ligands, such as those based on chiral backbones like BINOL or DuPhos, can be adapted to create analogous bis(phosphonate) structures. nih.govnih.govd-nb.info The goal is to synthesize ligands where the chiral environment around the metal center can effectively control the stereochemical outcome of a catalytic reaction. nih.gov

The performance of these chiral analogues is evaluated in various metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. mdpi.commdpi.com The electronic and steric properties of the phosphonate (B1237965) groups can be fine-tuned by modifying the ester substituents, which in turn influences the activity and enantioselectivity of the resulting catalyst. nih.gov The development of these chiral derivatives opens up possibilities for creating highly selective catalysts for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Table 1: Strategies for Developing Chiral Analogues

| Strategy | Description | Potential Chiral Element |

| Chiral Backbone Modification | Incorporating inherently chiral units (e.g., binaphthyl) into the ligand structure. | Axial Chirality |

| Asymmetric P-centers | Creating stereogenic phosphorus atoms within the phosphonate groups. | P-Chirality |

| Chiral Substituents | Attaching chiral moieties to the phosphonate groups or the benzene ring. | Central Chirality |

Integration into Advanced Materials and Nanosystems

The strong binding affinity of phosphonate groups for metal oxides and metal ions makes this compound and its derivatives excellent candidates for the construction of advanced materials and the functionalization of nanosystems. upr.edu

In the realm of nanotechnology, these bisphosphonate ligands can serve as robust anchoring agents to modify the surface of nanoparticles. nanopartz.com For example, they can be used to functionalize gold nanoparticles (AuNPs) or iron oxide nanoparticles (IONPs), imparting stability and providing a platform for further conjugation with other molecules. nanopartz.comnih.gov The two phosphonate groups can chelate to the nanoparticle surface, offering enhanced stability compared to monodentate ligands. This functionalization is crucial for biomedical applications such as diagnostics and imaging. upr.edunanopartz.com

Furthermore, bis(phosphonate) ligands are being explored as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). d-nb.inforesearchgate.net MOFs are crystalline porous materials with high surface areas and tunable properties, making them suitable for gas storage, separation, and catalysis. d-nb.info By reacting 1,2-bis(phosphonomethyl)benzene (the hydrolyzed form of the title compound) with various metal ions, novel MOF structures can be assembled. researchgate.netmdpi.com The geometry of the ligand dictates the topology of the resulting framework, and the phosphonate groups provide strong coordination to the metal centers, leading to robust and potentially functional materials. d-nb.info

Table 2: Applications in Advanced Materials

| Material Type | Role of the Ligand | Potential Application |

| Functionalized Nanoparticles | Surface anchoring agent, stabilizer | Biomedical imaging, drug delivery, diagnostics upr.edunanopartz.com |

| Metal-Organic Frameworks (MOFs) | Organic linker/strut | Gas storage, catalysis, chemical sensing d-nb.inforesearchgate.net |

| Hybrid Organic-Inorganic Polymers | Cross-linking agent | High-performance coatings, membranes |

Exploration in Bioinorganic Chemistry Contexts

Bioinorganic chemistry explores the role of metals in biological systems. While much of the research on bisphosphonates in this field has focused on nitrogen-containing compounds (N-BPs) for treating bone diseases, there is growing interest in the coordination chemistry of other bisphosphonates with biologically relevant metal ions. nih.govnih.gov The phosphonate moieties are excellent chelators for a wide range of metal ions, including lanthanides. nih.govnih.gov

Complexes of lanthanide ions with phosphonate-containing ligands are of particular interest for bioimaging applications. mdpi.com Lanthanide ions possess unique photoluminescent properties, but their emission is often weak. By coordinating them with organic ligands like derivatives of 1,2-bis(phosphonomethyl)benzene, which can act as "antennas," the lanthanide luminescence can be significantly enhanced. mdpi.com These luminescent probes could potentially be used for in vitro and in vivo imaging.

Although this compound lacks the nitrogen-containing side chain typical of bone-targeting drugs, its metal complexes serve as fundamental models for understanding the interactions between phosphonates and metal ions in a biological context. whoi.edu Studying these simpler systems can provide insights into the coordination modes and stability of metal-phosphonate interactions, which is crucial for designing new metallodrugs or diagnostic agents. biointerfaceresearch.com

Sustainable and Green Chemistry Applications

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in both academic research and industrial applications. iosrjournals.org Research related to this compound is aligning with these principles in two main areas: sustainable synthesis of the compound itself and its use in green catalytic systems.

Traditional methods for synthesizing phosphonates can involve harsh reagents and solvents. Green chemistry approaches aim to replace these with more environmentally friendly alternatives. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalysts that are non-toxic and recyclable. nih.govrsc.org

Q & A

Q. How does this ligand compare to 1,2-bis(diphenylphosphino)benzene (dppb) in stabilizing metal complexes?

- Comparative Analysis :

| Property | This compound | dppb () |

|---|---|---|

| Electron Donor Strength | Moderate (ethoxy groups) | Strong (phenyl groups) |

| Steric Bulk | Lower | Higher |

| Air Stability | Moderate (prone to hydrolysis) | Low (oxidizes readily) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.